(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Overview
Description
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is a chiral compound widely used in asymmetric synthesis. It is known for its high yield and enantioselective results, making it a valuable ligand in various chemical reactions. The compound is characterized by its unique structure, which includes two naphthalene rings connected by a binaphthyl linkage, with trifluoromethanesulfonate groups attached at the 2,2’ positions.
Preparation Methods
The synthesis of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) typically involves the triflation of BINOL (1,1’-bi-2-naphthol). One common method includes the use of trifluoromethanesulfonic acid (TfOH) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) as reagents . The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, often facilitated by metal catalysts.
Cyclometalation: This reaction involves the formation of metal-ligand complexes, which are useful in catalysis.
Common reagents used in these reactions include sodium acetate, acetonitrile, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nucleophiles involved.
Scientific Research Applications
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in the study of biological systems and the development of pharmaceuticals.
Medicine: It is employed in the synthesis of chiral drugs, which are crucial for achieving the desired therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) exerts its effects involves its role as a chiral ligand. It coordinates with metal centers to form complexes that can catalyze asymmetric reactions. The trifluoromethanesulfonate groups enhance the compound’s reactivity and stability, allowing it to effectively participate in various chemical transformations .
Comparison with Similar Compounds
Similar compounds to ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) include:
®-[1,1’-Binaphthalene]-2,2’-diyl bis(triphenylsilyl): Another chiral ligand used in asymmetric synthesis.
®-[1,1’-Binaphthalene]-2,2’-diyl bis(methoxymethoxy): Known for its use in enantioselective catalysis.
What sets ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) apart is its high enantioselectivity and yield, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLCOSEYYZULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155257 | |
Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128544-05-8, 128575-34-8, 126613-06-7 | |
Record name | (S)-BINOL bis(triflate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128544-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128575-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126613-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126613067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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